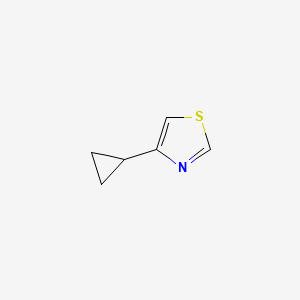
4-Cyclopropylthiazole
Descripción general
Descripción
4-Cyclopropylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . This method is efficient, rapid, and often avoids purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropylthiazole can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where a substituent on the thiazole ring is replaced by another atom or group.
Oxidation Reactions: Oxidation using agents like hydrogen peroxide or potassium permanganate to form different products.
Acylation and Alkylation Reactions: Addition of acyl or alkyl groups using appropriate acylating or alkylating agents.
Condensation Reactions: Reactions with aldehydes or ketones in a Knoevenagel condensation to form α,β-unsaturated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Acylating/Alkylating Agents: Acyl chlorides, alkyl halides.
Catalysts: Zinc oxide nanoparticles for specific condensation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while acylation can produce acylated thiazole derivatives .
Aplicaciones Científicas De Investigación
4-Cyclopropylthiazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse physiological effects .
Comparación Con Compuestos Similares
- 4-Cyclopropylthiazole-2-carbohydrazide
- 4-Cyclopropylthiazol-2-amine
- This compound-2-carbaldehyde
- 2-(4-Cyclopropylthiazol-2-yl)acetonitrile
- This compound-2-carboxylic acid
- Ethyl this compound-2-carboxylate
Comparison: Compared to other thiazole derivatives, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of novel compounds with specific desired properties .
Propiedades
IUPAC Name |
4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZAPRIAFXQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433217-34-6 | |
| Record name | 4-cyclopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


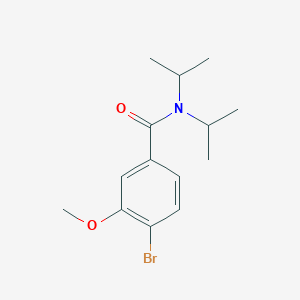


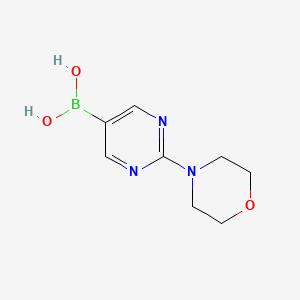
![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)

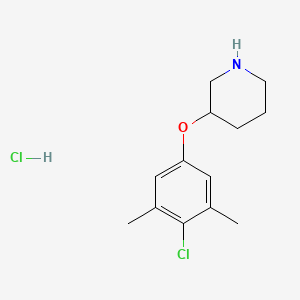
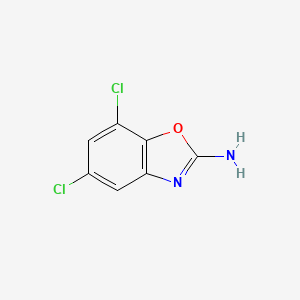
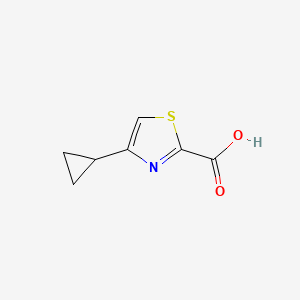
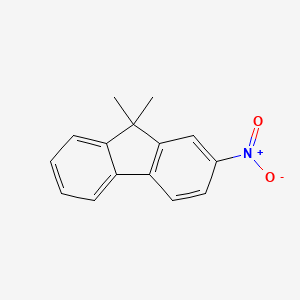
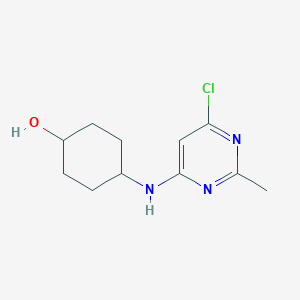
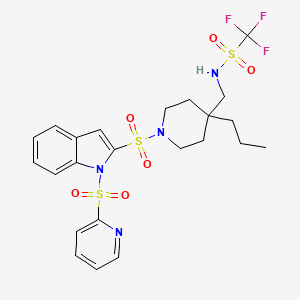
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
